Clogestone acetate

Description

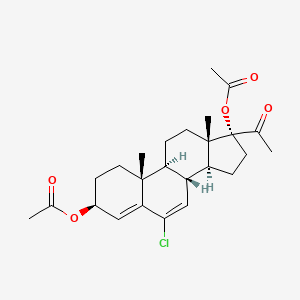

Structure

3D Structure

Properties

CAS No. |

3044-32-4 |

|---|---|

Molecular Formula |

C25H33ClO5 |

Molecular Weight |

449.0 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6-chloro-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H33ClO5/c1-14(27)25(31-16(3)29)11-8-20-18-13-22(26)21-12-17(30-15(2)28)6-9-23(21,4)19(18)7-10-24(20,25)5/h12-13,17-20H,6-11H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-/m0/s1 |

InChI Key |

KSCZWFXQKITHSL-OKCNGXCSSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC(=O)C)Cl)C)OC(=O)C |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)OC(=O)C)Cl)C)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC(=O)C)Cl)C)OC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

3044-32-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AY-11440 clogestone clogestone acetate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of Clogestone Acetate

Established Synthetic Pathways for Clogestone (B141278) Acetate (B1210297) Production

Clogestone acetate, chemically known as 3β,17α-diacetoxy-6-chloropregna-4,6-diene-20-one, is a diacetate ester of clogestone. wikipedia.org While detailed, dedicated synthetic routes specifically for this compound production are not extensively documented in readily available public literature beyond its identification and properties, its structure suggests synthesis through modifications of a pregnadiene-20-one scaffold. Steroidal synthesis often involves multi-step processes including functional group interconversions, introduction of unsaturation, and halogenation. The presence of acetate groups at the 3β and 17α positions indicates acetylation steps in the synthesis. The 6-chloro-4,6-dien-3-one moiety is a key structural feature that would require specific synthetic transformations to introduce the chlorine atom and the conjugated double bonds in those positions. General methods for introducing unsaturation and halogenation in steroids are known in organic chemistry literature. mdpi.comnih.govnih.gov

Precursor Compounds and their Chemical Transformations to this compound

This compound is the diacetate ester of clogestone (3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one). wikipedia.orgwikipedia.orgwikiwand.com This indicates that clogestone is a direct precursor to this compound, with the transformation involving the acetylation of the hydroxyl groups at the 3β and 17α positions. Acetylation of hydroxyl groups in steroids is a common chemical reaction, typically achieved by reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base or acid catalyst. nih.gov

While specific detailed synthetic schemes starting from basic steroid building blocks to clogestone are not widely published, the structure of clogestone suggests it could be derived from a pregnane-based steroid precursor. The introduction of the chlorine at the 6-position and the double bond at the 4,6 positions are key transformations. The 17α-hydroxyl and 20-keto groups are characteristic features of progesterone (B1679170) derivatives, suggesting a potential link to such compounds as precursors.

Investigation of Active Metabolite Derivation: Chlormadinone (B195047) Acetate as a Key Product

Research has shown that this compound produces chlormadinone acetate as an active metabolite. wikipedia.orgvrachi.name This metabolic conversion is a significant aspect of this compound's chemical derivation within a biological context. One study describes a method for measuring serum this compound by converting it to chlormadinone acetate using enzymes like wheat germ lipase (B570770) and hydroxysteroid dehydrogenase. nih.govoup.com This enzymatic transformation highlights a biological pathway for the conversion of this compound to chlormadinone acetate.

Chlormadinone acetate (CMA) is a well-established synthetic progestin with a chemical structure related to this compound. nih.govnih.govwikipedia.org CMA is 17α-acetoxy-6-chloro-6-dehydroprogesterone, or 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione. wikipedia.orgnih.gov The key difference in structure compared to this compound lies in the A-ring, where this compound has a 3β-acetoxy group and a double bond at the 4,6 positions, while chlormadinone acetate has a 3-keto group and double bonds at the 4,6 positions. wikipedia.orgwikipedia.org The metabolic conversion likely involves the hydrolysis of the 3β-acetate group, oxidation of the 3β-hydroxyl to a 3-keto group, and potentially isomerization of the double bond system, although the enzymatic conversion described specifically mentions converting this compound to chlormadinone acetate, implying the 17α-acetate and 6-chloro-4,6-diene-20-one structure is retained, with the transformation occurring at the 3-position. nih.govoup.com

The enzymatic conversion using wheat germ lipase and hydroxysteroid dehydrogenase suggests hydrolysis of the acetate ester and oxidation of the resulting alcohol. nih.govoup.com

Research into Novel Synthetic Approaches for Steroidal Acetates and Related Derivatives

Research continues into novel synthetic approaches for modifying steroid scaffolds, including the synthesis of steroidal acetates and related derivatives. These studies explore various chemical reactions and methodologies to introduce functional groups, create new ring systems, and modify existing structures on the steroid nucleus. mdpi.comnih.govnih.govbeilstein-journals.orgrsc.orgacs.org

Examples of research in this area include the synthesis of steroidal arylidenes, spiro heterocyclic steroids, and the functionalization of remote positions on the steroid structure. mdpi.comnih.govbeilstein-journals.org Enzymatic methods are also being increasingly explored for their selectivity and efficiency in steroid modification, including hydroxylation, reduction, and dehydrogenation reactions. rsc.org These advancements in synthetic methodologies contribute to the potential for developing new routes to steroidal compounds, including acetates and chlorinated derivatives similar to this compound and its metabolites. nih.govacs.orgacs.org

Studies on the synthesis of other steroidal acetates, such as 21E-arylidenepregnenolone acetate derivatives, demonstrate the application of various catalysts and reaction conditions for introducing specific functionalities and unsaturation patterns. mdpi.com The development of novel methods for creating spirocycles and other heterocyclic systems on the steroid core also highlights the ongoing efforts to expand the chemical diversity of steroidal compounds. beilstein-journals.org Furthermore, research into regioselective functionalization of steroids at positions like C-6, C-17, and others is directly relevant to the potential for developing more efficient or selective syntheses of compounds like this compound. nih.govrsc.orgacs.org

Based on the available information, this compound is identified as a synthetic steroidal progestin that was synthesized in 1964 and investigated for potential use as a progestin-only contraceptive, although it was never marketed wikipedia.org. It is listed among various other progestins and steroids in several sources marefa.orgiiab.mehandwiki.orgiiab.mehandwiki.orghandwiki.orgiiab.memarefa.orgjustia.comgoogleapis.comgoogleapis.comjustia.com.

However, detailed quantitative pharmacological data specifically pertaining to this compound's binding dynamics, affinity values (such as IC50 or relative binding affinity), and precise characterization of its agonistic or antagonistic activity at the progesterone receptor (PR) are not present in the provided search results. Similarly, specific data on its cross-reactivity and interactions with other nuclear steroid receptors, including quantitative binding to the Glucocorticoid Receptor (GR), Androgen Receptor (AR), and Estrogen Receptor (ER), and the functional implications of these interactions, are not available in the search snippets.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the detailed molecular and cellular pharmacology of this compound based on the current information. The search results confirm its classification as a progestin but lack the specific data points required for the detailed analysis outlined in sections 3.1.1, 3.1.2, 3.2.1, 3.2.2, and 3.2.3.

Molecular and Cellular Pharmacology of Clogestone Acetate

Mechanisms of Endogenous Hormonal System Modulation

Clogestone (B141278) acetate (B1210297) influences the body's natural hormonal balance through its effects on key endocrine axes.

Impact on Hypothalamic-Pituitary System Activity

The hypothalamic-pituitary system, a central regulator of endocrine function, is a target for modulation by progestins like clogestone acetate. This system involves complex feedback loops between the hypothalamus, pituitary gland, and peripheral endocrine glands. wikipedia.orgfrontiersin.org Synthetic progestogens, including those structurally similar to this compound, have been shown to influence the hypothalamic-pituitary axis. nih.gov Specifically, progestins can suppress the hypothalamic-pituitary system, leading to a decrease in the secretion of gonadotropin-releasing hormone (GnRH). ncats.io This suppression is a key mechanism by which progestins can exert their effects on reproductive function.

Studies in rats have indicated that this compound can cause a decrease in serum and adrenal corticosterone (B1669441) levels, although this effect was observed to be less pronounced compared to other progestogens like chlormadinone (B195047) acetate. oup.com While chlormadinone acetate has been shown to inhibit the hypothalamic-pituitary-adrenal axis in animals, the direct impact of this compound on the hypothalamic-pituitary-adrenal axis in humans requires further detailed investigation within the scope of preclinical studies. nih.govoup.com

Regulation of Gonadotropin Secretion and Ovarian Function

A significant aspect of this compound's pharmacological activity is its influence on gonadotropin secretion and, consequently, ovarian function. Gonadotropins, primarily luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are released from the anterior pituitary gland under the control of hypothalamic GnRH. teachmephysiology.combachem.com These hormones are crucial for regulating the menstrual cycle, follicular development, and ovulation. teachmephysiology.com

Progestins are known to suppress gonadotropin secretion through negative feedback on the hypothalamus and pituitary. teachmephysiology.com this compound, as a progestin, is expected to exert similar inhibitory effects. By suppressing gonadotropin secretion, this compound can inhibit follicular growth and maturation, thereby preventing ovulation. nih.gov This mechanism underlies its investigation as a potential contraceptive agent. wikipedia.org

Research has shown that this compound can cause ovarian atrophy in rats. oup.com This finding is consistent with the expected outcome of suppressed gonadotropin levels, which are necessary for maintaining ovarian size and function.

Table 1 summarizes findings on the impact of this compound and other progestogens on adrenal and ovarian parameters in rats:

| Compound | Adrenal Weight (10-day study) | Serum Corticosterone | Adrenal Corticosterone | Ovarian Atrophy |

| This compound | Not significantly decreased | Decreased (smaller) | Decreased (smaller) | Caused |

| Chlormadinone Acetate | Decreased | Decreased | Decreased | Caused |

| AY-11,497 | Decreased | Decreased (lesser) | Decreased (lesser) | Caused |

| Medroxyprogesterone (B1676146) Acetate | Decreased | Reduced | Reduced | Reduced |

*Based on data from Reference oup.com. Note: This table presents a summary of observed effects; the magnitude and statistical significance of changes varied in the original study.

The suppression of gonadotropin secretion by progestins like this compound is a well-established mechanism in reproductive pharmacology. nih.gov

Cellular and Subcellular Responses Induced by this compound (Preclinical Focus)

At the cellular level, the primary mechanism of action for this compound involves binding to intracellular progesterone (B1679170) receptors. ontosight.ai This binding initiates a cascade of events that modulate gene expression and cellular function. Progesterone receptors are found in various tissues, including those in the reproductive tract, mammary glands, hypothalamus, and pituitary. ncats.io

Preclinical studies investigating the cellular effects of progestins have explored their interactions with steroid hormone receptors and their impact on cellular processes. For instance, chlormadinone acetate, a related progestin and an active metabolite of this compound, is a potent progesterone receptor agonist and can induce the expression of progesterone-responsive genes. wikipedia.orgnih.gov It also exhibits partial androgen receptor antagonist activity and weak glucocorticoid receptor antagonist activity. nih.gov While specific detailed data on the cellular and subcellular responses induced solely by this compound in preclinical models within the allowed scope is limited in the provided search results, its classification as a steroidal progestin suggests it would share some of these general mechanisms, particularly the interaction with progesterone receptors. wikipedia.orgontosight.ai

Research has also touched upon the interference of gestagens (a class of hormones that includes progestins) with rat uterine estrogen receptors, suggesting potential cross-talk between steroid hormone signaling pathways at the cellular level. ncats.io

Further preclinical research would be necessary to fully elucidate the specific cellular and subcellular responses directly attributable to this compound, including its precise binding kinetics to various steroid hormone receptors, its influence on downstream signaling pathways, and its effects on cellular proliferation, differentiation, and apoptosis in relevant target tissues.

Preclinical Pharmacological Investigations of Clogestone Acetate

In Vitro Experimental Models for Progestogenic Assessment

In vitro models are utilized to evaluate the direct effects of clogestone (B141278) acetate (B1210297) on biological targets, particularly its progestogenic activity. This involves assessing its binding affinity to progesterone (B1679170) receptors and the subsequent cellular responses. Studies have investigated the interference of gestagens, including clogestone, with the binding of oestradiol-17β to its specific uterine receptors in vitro using intact rats. bioscientifica.com Progesterone, medrogestone, clogestone, medroxyprogesterone (B1676146) acetate, and calusterone (B1668235) were shown to reduce the specific oestradiol–receptor interaction in a dose-dependent manner in vitro. bioscientifica.com

In Vivo Animal Models for Pharmacodynamic Profiling

In vivo animal models are crucial for understanding the pharmacodynamic profile of clogestone acetate within a complex biological system. These studies help characterize the pharmacological effects and identify relevant models for further investigation. europa.eu

Evaluation of Progestational Effects in Rodent Uterine Models

Rodent uterine models, particularly using rats and mice, are commonly employed to evaluate the progestational effects of compounds like this compound. wustl.edu These models allow for the assessment of changes in uterine tissue in response to progestin administration, which are indicative of progestogenic activity. Studies have investigated the effects of various gestagens, including clogestone, on rat uterine receptors. sciencegate.app Oral administration of progesterone, clogestone, medrogestone, medroxyprogesterone acetate, and calusterone induced a marked decrease (between 30% and 70% depending on the dose) in the binding capacity of oestradiol-17β to specific uterine receptors in vivo. bioscientifica.com Ultrastructural studies on the uterine surface epithelia of mice have also been conducted to examine the long-term effects of chlormadinone (B195047) acetate, a metabolite of this compound. wikipedia.orgnih.gov

Examination of Steroid Receptor Expression and Distribution in Animal Tissues

Examining the expression and distribution of steroid receptors in animal tissues is vital for understanding how this compound exerts its effects. Steroid receptors, including the progesterone receptor (PR), are ligand-activated transcription factors that regulate gene expression. researchgate.netnih.gov A nuclear binding assay has been described to measure the quantity of biologically active steroid receptors in isolated animal and human tissues, which can be useful to assess the ability of steroid analogs like this compound to activate their respective receptors for subsequent nuclear binding. nih.gov Studies have also investigated the interference of gestagens and androgens with rat uterine oestrogen receptors, providing insights into the interaction of these compounds with steroid receptors in vivo. bioscientifica.com

Comparative Preclinical Studies with Other Synthetic Progestins

Comparative preclinical studies are conducted to benchmark the activity of this compound against other synthetic progestins. These studies help to understand its relative potency and pharmacological profile. A radioreceptor assay method has been described for the measurement of this compound in serum, which involves its conversion to chlormadinone acetate and incubation with rat uterine cytosol and ³H-progesterone. oup.comnih.gov This method allows for the quantitative determination of this compound and can be applied in comparative studies with other synthetic progestins. oup.comnih.gov Studies comparing various synthetic progestins have shown differences in their binding affinities to steroid receptors and their effects on gene expression. researchgate.net For instance, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) have shown different capacities in inducing classical and androgen receptor-selective promoters in a steroid-receptor-deficient cell line transiently expressing human androgen receptor. researchgate.net Drospirenone, another synthetic progestin, has shown a pharmacological profile closer to natural progesterone in preclinical studies, exhibiting antimineralocorticoid and mild antiandrogen activity.

Here is a table summarizing some preclinical findings related to the interaction of clogestone and other gestagens with estrogen receptors in rats:

| Compound | In Vitro Effect on Oestradiol-17β Binding to Uterine Receptors (Intact Rats) | In Vivo Effect on Oestradiol-17β Binding Capacity to Uterine Receptors (Oral Administration) |

| Progesterone | Reduces specific interaction (dose-dependent) | Marked decrease (30-70% depending on dose) |

| Medrogestone | Reduces specific interaction (dose-dependent) | Marked decrease (30-70% depending on dose) |

| Clogestone | Reduces specific interaction (dose-dependent) | Marked decrease (30-70% depending on dose) |

| Medroxyprogesterone Acetate | Reduces specific interaction (dose-dependent) | Marked decrease (30-70% depending on dose) |

| Calusterone | Reduces specific interaction (dose-dependent); more relevant decrease | Marked decrease (30-70% depending on dose) |

Note: Data compiled from search result bioscientifica.com. The "Reduces specific interaction" indicates an inhibitory effect on binding.

Structure Activity Relationship Sar Studies of Clogestone Acetate

Identification of Structural Determinants for Receptor Binding and Activity

The biological activity of clogestone (B141278) acetate (B1210297) is intrinsically linked to its chemical structure, particularly its steroid core and attached functional groups. Studies have aimed to identify which parts of the molecule are crucial for binding to progesterone (B1679170) receptors and eliciting a progestogenic response. The ability of clogestone acetate to bind to progesterone receptors mimics the action of natural progesterone, which is the basis for its intended pharmacological use. ontosight.ai

Role of the Acetate Ester Moiety in Biological Activity

This compound is the diacetate ester of clogestone. wikipedia.orgwikipedia.org The presence of acetate ester groups at specific positions on the steroid core is a key structural feature. While this compound itself was investigated for its activity, it is noted that it produces chlormadinone (B195047) acetate as an active metabolite. wikipedia.org Research involving a radioreceptor assay for this compound indicated that a 3-hydroxy compound (AY-11,497) had approximately 5% of the affinity of progesterone, whereas the corresponding 3-ketone (chlormadinone acetate) showed exceptionally high affinity, approximately equal to that of progesterone itself. oup.com This suggests that the metabolic conversion of the acetate ester, particularly at the C3 position, to a ketone significantly impacts receptor affinity. The acetate moiety itself, while part of the administered compound, appears to be involved in the prodrug nature of this compound, leading to a more active form upon metabolic conversion.

Influence of Halogenation (e.g., C6-Chlorine) on Receptor Affinity and Selectivity

This compound features a chlorine atom at the C6 position of the steroidal scaffold. ontosight.aiwikipedia.orgnih.gov Halogenation, such as the introduction of a chlorine atom, is a common modification in steroid chemistry to alter pharmacological properties, including receptor affinity and selectivity. While specific detailed research findings solely focused on the influence of the C6-chlorine in this compound on its receptor binding and selectivity were not extensively detailed in the search results, it is generally understood in steroid SAR that halogenation can influence electronic distribution and steric bulk, thereby affecting the interaction with the binding site of the target receptor. The presence of the chlorine at the C6 position is a defining characteristic of clogestone and its acetate, differentiating it from other progestins. wikipedia.orgwikipedia.org

Stereochemical Configurations and their Pharmacological Significance

The stereochemistry of a steroid molecule, including the configuration at chiral centers and the geometry of double bonds, is critical for its interaction with biological targets like receptors. This compound has a defined stereochemical configuration inherent to its steroidal structure. ncats.io The specific three-dimensional arrangement of atoms dictates how the molecule fits into the binding pocket of the progesterone receptor. Subtle differences in stereochemistry between isomers can lead to significant variations in binding affinity, efficacy, and selectivity for different receptor subtypes. For instance, the (3β)- configuration is specified in the chemical name of this compound. nih.gov While the provided search results acknowledge the stereochemistry of clogestone and its acetate ncats.io, detailed studies specifically on the pharmacological significance of different stereoisomers of this compound were not prominently featured. However, the principle that defined stereochemistry is essential for biological activity is a fundamental concept in medicinal chemistry and applies to this compound's interaction with progesterone receptors.

Design and Synthesis of this compound Analogs for SAR Mapping

The process of SAR mapping often involves the design and synthesis of a series of analogs, which are compounds structurally related to the parent molecule but with specific modifications. By synthesizing analogs of this compound with variations in functional groups, positions of substituents, or stereochemistry, researchers can probe the requirements of the progesterone receptor binding site. Although specific details on the synthesis and testing of a comprehensive series of this compound analogs for SAR mapping were not extensively provided in the search results, the general approach to understanding SAR involves creating such variations. studysmarter.co.uk The fact that this compound itself is a diacetate ester of clogestone wikipedia.orgwikipedia.org implies that clogestone can be considered a related compound or a direct precursor in SAR studies. The synthesis of steroid derivatives often involves modifications of existing scaffolds to explore changes in activity. theswissbay.chresearch-solution.com

Computational and Molecular Modeling Approaches for Ligand-Receptor Interactions

Computational methods and molecular modeling play an increasingly important role in understanding ligand-receptor interactions and guiding the design of new compounds. Techniques such as molecular docking and molecular dynamics simulations can predict how a molecule like this compound might bind to the progesterone receptor, estimate binding affinity, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the binding site. studysmarter.co.ukbiotech-asia.orgnih.gov These in silico approaches can complement experimental SAR studies by providing insights into the molecular basis of observed activity and helping prioritize the synthesis of promising analogs. While the search results discuss computational studies of ligand-receptor interactions in a general context studysmarter.co.ukbiotech-asia.orgnih.gov, specific published studies detailing the computational modeling of this compound binding to the progesterone receptor were not found. However, these techniques would be valuable tools for further elucidating the SAR of this compound and its analogs.

Analytical Methodologies for Quantitative Determination of Clogestone Acetate

Radioreceptor Assay (RRA) Development and Validation

A radioreceptor assay (RRA) was developed as a practical approach for the quantitative determination of synthetic progestins like clogestone (B141278) acetate (B1210297) in serum. nih.govoup.com This method offered advantages over other techniques, especially in the developmental stages. nih.gov

Principles and Methodological Procedures of the RRA for Synthetic Progestins

The RRA for clogestone acetate involves the use of a biologically functional tissue receptor instead of an antibody, which is characteristic of radioimmunoassay (RIA). oup.com The principle relies on the competitive binding of the progestin of interest and a radiolabeled progestin to a limited number of receptor sites in a tissue preparation, such as rat uterine cytosol. nih.govoup.com

The methodological procedure for this compound involved its conversion to chlormadinone (B195047) acetate. nih.govoup.com This converted, ketonic steroid was then incubated with rat uterine cytosol and tritiated (³H)-progesterone. nih.govoup.com The concentration of this compound in the original sample was then estimated by comparing the binding of the radiolabeled progesterone (B1679170) to a standard curve generated using known amounts of chlormadinone acetate. nih.govoup.com

Enzymatic Biotransformation (this compound to Chlormadinone Acetate) for Assay Optimization

A key step in the RRA for this compound was its enzymatic biotransformation to chlormadinone acetate. nih.govoup.com This conversion was necessary because chlormadinone acetate exhibits a high affinity for the progesterone receptor, comparable to that of progesterone itself, whereas this compound's affinity in this system was lower. oup.com The biotransformation was conveniently achieved using a combination of wheat germ lipase (B570770) and hydroxysteroid dehydrogenase enzymes. oup.com This enzymatic conversion optimized the assay's ability to detect this compound by converting it to a form that binds effectively to the receptor used in the assay. oup.com

Assessment of Assay Specificity and Sensitivity in Biological Samples

The specificity of an RRA is closely correlated with biological activity. oup.com While the exact details of the specificity assessment for the this compound RRA in biological samples were not extensively detailed in the provided text, the method was statistically validated and utilized for estimating serum this compound levels in humans and dogs after oral administration. nih.govoup.com The between-assay variance was examined at different concentration levels, indicating the reproducibility of the method. oup.com For instance, the between-assay variance was found to be 22%, 4.7%, and 8.4% at the 0.5, 2.5, and 5.0 ng levels, respectively. oup.com

Comparative Analysis of RRA versus Radioimmunoassay (RIA) for Progestin Quantification

The radioreceptor assay (RRA) offers practical advantages over radioimmunoassay (RIA), particularly during the developmental phase. nih.govoup.com Developing an RIA for a synthetic progestin requires extensive preliminary work, including synthesizing an antigen, raising specific antibodies, and preparing a labeled compound. oup.com In contrast, RRA utilizes a biologically functional tissue receptor, simplifying some of these initial steps. oup.com Furthermore, RRA's specificity is linked to biological activity, which may reduce interference from inactive metabolites, a potential issue in RIA. oup.com While the provided text highlights the advantages of RRA for developmental work and its potential for reduced interference from inactive metabolites, it also notes that RIA without organic solvent extraction may likely overestimate progestin levels when compared to chromatographic methods. nih.gov However, if both samples are extracted prior to analysis, the differences in steroid serum concentrations determined by RIA versus LC/MS or GC/MS appear to be less significant, suggesting that specificity differences primarily arise from the extraction step, assuming a highly specific antibody is used for RIA. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Steroid Analysis

Advanced chromatographic and spectroscopic techniques play a significant role in the analysis of steroids, including synthetic progestins like this compound. These methods offer high resolution, sensitivity, and specificity for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely utilized for the separation, identification, and quantification of various compounds, including steroids and progestins, often at trace levels. The high specificity and sensitivity of LC-MS/MS make it particularly suitable for complex sample matrices. wikipedia.org A high-resolution LC-MS targeted method has been developed and validated for the simultaneous quantification of several synthetic progestins, including chlormadinone acetate (PubChem CID 9324), an active metabolite of this compound, in blood samples. fishersci.ca This method highlights the applicability of LC-MS/MS to the analysis of related steroidal compounds. LC-MS/MS offers advantages over traditional methods like immunoassay, which can suffer from a lack of specificity due to cross-reactivity, and Gas Chromatography-Mass Spectrometry (GC-MS), which may require more complex sample preparation steps like derivatization. wikipedia.org The ability of LC-MS/MS to effectively separate structurally similar compounds is particularly relevant for steroid analysis, where several endogenous compounds may share the same molecular formula. wikipedia.org

Spectrofluorimetric Methodologies

Spectrofluorimetric methods are known for their sensitivity and can be applied to compounds that exhibit native fluorescence or can be derivatized to become fluorescent. While the intrinsic fluorescence properties of this compound are not detailed in the provided information, spectrofluorimetric techniques have been developed for the determination of various pharmaceutical compounds, sometimes utilizing acetate buffers to optimize conditions. uni.lu For instance, spectrofluorimetric methods have been reported for the determination of water-soluble vitamins in acetate buffer. uni.lu Another method describes the spectrofluorimetric determination of antidepressant drugs based on native fluorescence in a micellar solution with acetate-HCl buffer. The potential applicability of spectrofluorimetry to this compound would depend on its fluorescence characteristics or the feasibility of developing a suitable fluorescent derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy in Acetate Derivative Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and characterization of organic compounds and their functional groups. It is particularly useful for confirming the presence of specific moieties within a molecule. FTIR spectroscopy has been widely applied to the characterization of acetate derivatives, such as cellulose (B213188) acetate. The technique can confirm successful acetylation through the identification of characteristic absorption bands. For acetate esters, key peaks in the FTIR spectrum include the stretching vibration of the carbonyl group (C=O), typically observed around 1745 cm⁻¹, and a characteristic C-C-O stretching peak near 1240 cm⁻¹. These specific spectral features provide a "fingerprint" that aids in the identification and structural confirmation of acetate compounds like this compound. FTIR spectroscopy can be employed in quality control to verify the chemical identity of research-grade this compound and to assess its purity by identifying potential impurities with distinct spectral signatures. The technique has also been mentioned in the context of quality control analysis for controlled release vehicles that may incorporate agents like this compound.

Establishment of Reference Standards and Quality Control Protocols for Research-Grade this compound

The establishment of well-defined reference standards and rigorous quality control protocols is fundamental for ensuring the reliability and reproducibility of research involving this compound. Reference standards are highly characterized materials that serve as benchmarks for analytical measurements, enabling accurate identification and quantification of the compound. For research-grade this compound, a primary reference standard with established purity and characterized physical and chemical properties is essential. The availability of reference standards for other acetate compounds, such as Cellulose acetate USP Reference Standard, underscores the importance of such materials in pharmaceutical and chemical analysis.

Quality control protocols for research-grade this compound should encompass a series of analytical tests to confirm its identity, purity, and strength. These protocols would likely integrate methodologies discussed above, such as LC-MS/MS for purity and quantitative analysis, and FTIR spectroscopy for identity verification. Suppliers of this compound for research purposes often provide quality assurance documentation, indicating that internal quality control measures are in place. The use of recognized identifiers, such as the PubChem CID (20055455) and CAS number (3044-32-4), is crucial for proper identification and tracking of this compound in research settings and for regulatory compliance. While a radioreceptor assay has been described for the measurement of this compound in serum, its application as a general quality control method for the bulk research-grade material may be limited compared to more universally applicable techniques like chromatography and spectroscopy. Comprehensive quality control ensures that the material used in research is consistent and meets predefined specifications, which is critical for the validity of research findings.

Future Research Directions for Clogestone Acetate

Exploration of Potential Novel Receptor Interactions Beyond Classical Steroid Receptors

While clogestone (B141278) acetate (B1210297) is recognized as a steroidal progestin, primarily interacting with the progesterone (B1679170) receptor (PR) ncats.io, future research could investigate its potential interactions with other nuclear receptors and non-classical steroid binding sites. Steroid hormones and their synthetic analogs can exhibit promiscuous binding to receptors such as the androgen receptor (AR) and glucocorticoid receptor (GR) researchgate.net. Exploring the binding affinity and functional consequences of clogestone acetate interaction with AR, GR, and mineralocorticoid receptor (MR) could reveal off-target effects or potential therapeutic applications beyond its original intended use. researchgate.net

Furthermore, investigations into non-genomic actions mediated by membrane-bound steroid receptors or intracellular signaling pathways not directly linked to nuclear receptor activation could provide a more complete picture of this compound's cellular effects. Techniques such as radioligand binding assays, reporter gene assays, and calcium mobilization studies could be employed to characterize these potential novel interactions.

Development of Advanced Synthetic Strategies for New this compound Derivatives

The structural modification of this compound could lead to the discovery of novel compounds with altered receptor selectivity, improved pharmacokinetic profiles, or entirely new biological activities. Future research should focus on developing advanced synthetic strategies to create a library of this compound derivatives. This could involve:

** regioselective modifications:** Targeting specific positions on the steroid core or the acetate groups to influence receptor binding or metabolic stability.

** incorporation of novel functional groups:** Introducing diverse chemical moieties to explore a wider range of interactions with biological targets.

** stereoselective synthesis:** Developing methods to control the stereochemistry of new chiral centers, potentially leading to derivatives with improved specificity and reduced off-target effects.

Techniques such as transition metal catalysis, organocatalysis, and flow chemistry could be leveraged to achieve efficient and selective synthesis of these derivatives. Characterization of the synthesized compounds using spectroscopic methods (e.g., NMR, MS) and evaluation of their purity will be crucial.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Investigations

To gain a comprehensive understanding of the biological impact of this compound, future research should integrate omics technologies in preclinical studies.

Proteomics: Analyzing global protein expression changes in response to this compound exposure in relevant cell lines or animal models can identify affected pathways and potential protein targets. Techniques like quantitative mass spectrometry-based proteomics (e.g., label-free quantification, TMT, SILAC) could be employed. wistar.orgcogentech.itmdpi.com

Metabolomics: Profiling the changes in small molecule metabolites can provide insights into the metabolic pathways influenced by this compound. This can help understand its effects on cellular energy metabolism, lipid profiles, and other crucial biochemical processes. wistar.orgcogentech.itmdpi.comrevespcardiol.orgnih.gov Targeted or untargeted metabolomics approaches using techniques like LC-MS or GC-MS can be utilized. wistar.orgcogentech.itrevespcardiol.orgnih.gov

Integrating data from both proteomics and metabolomics, potentially through systems biology approaches, can provide a holistic view of the cellular response to this compound and reveal complex interactions and regulatory networks. revespcardiol.org

An example of data that could be generated and presented in a table might involve changes in specific protein or metabolite levels in a cell line treated with this compound compared to a control.

| Analyte | Fold Change (Treated/Control) | p-value | Biological Pathway Affected |

| Protein X | 1.8 | 0.01 | Steroid Metabolism |

| Metabolite Y | 0.5 | 0.005 | Energy Production |

| Protein Z | 2.1 | 0.03 | Cell Signaling |

High-Throughput Screening Assay Development for Related Steroid Ligands

Developing high-throughput screening (HTS) assays is essential for efficiently identifying new ligands with similar or improved properties to this compound from large chemical libraries. justia.comgoogleapis.comgoogleapis.com These assays could be designed to screen for compounds that:

Bind to the progesterone receptor with high affinity and specificity.

Exhibit desired functional activity (agonist, antagonist, or selective receptor modulator) on the PR or other identified novel targets.

Show favorable preliminary pharmacokinetic properties in in vitro models.

HTS assays can utilize various technologies, including fluorescence resonance energy transfer (FRET), luminescence-based assays, or cell-based reporter assays. justia.comgoogleapis.comgoogleapis.com The development of miniaturized assay formats and automated liquid handling systems would be crucial for screening large numbers of compounds. justia.comgoogleapis.comgoogleapis.com This approach can accelerate the discovery of new this compound analogs or entirely new chemical scaffolds with similar biological activities.

Structural Biology Studies of this compound-Receptor Complexes

Understanding the precise molecular interactions between this compound and its target receptors at the atomic level is critical for rational drug design and the development of improved derivatives. Future research should focus on structural biology studies of this compound in complex with the progesterone receptor and any other identified novel receptors.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of these complexes. researchgate.net These structures can reveal key binding interactions, conformational changes induced in the receptor upon ligand binding, and the structural basis for receptor selectivity. This information can then be used to guide the design of new ligands with enhanced binding affinity, specificity, and desired functional profiles. Computational approaches, such as molecular docking and molecular dynamics simulations, can complement experimental structural studies and provide further insights into the dynamic interactions of this compound with its targets.

Q & A

What are the structural characteristics and validated synthesis protocols for Clogestone acetate?

Basic

this compound (17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione) is a synthetic progestin with a steroidal backbone modified by chlorine and acetate groups at specific positions. Its synthesis typically involves halogenation at C6 and acetylation at C17 of a pregnane precursor. Analytical validation requires high-performance liquid chromatography (HPLC) for purity assessment (>98%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Stability studies under varying temperatures and humidity levels are critical to ensure compound integrity during storage .

What pharmacological mechanisms underlie this compound’s activity in fertility control?

Basic

this compound primarily exerts progestogenic effects by binding to progesterone receptors (PRs) in the endometrium, suppressing ovulation via negative feedback on the hypothalamic-pituitary axis. Competitive receptor-binding assays using PR isoforms (PR-A/PR-B) and transcriptional activation studies in cell-based reporter systems (e.g., luciferase assays) are standard methodologies to quantify its agonist/antagonist activity. Dose-response curves (IC₅₀/EC₅₀ values) should be compared with reference progestins like levonorgestrel to contextualize potency .

How should researchers design experiments to evaluate this compound’s bioavailability across formulations?

Advanced

Bioavailability studies require a dual-phase approach:

- In vitro : Simulated gastric/intestinal fluid assays to assess dissolution rates of oral formulations.

- In vivo : Pharmacokinetic (PK) profiling in animal models (e.g., rodents, primates) measuring AUC, Cₘₐₓ, and t₁/₂ via LC-MS/MS. Cross-over designs comparing intramuscular vs. oral administration can clarify formulation-dependent absorption. Ensure compliance with OECD guidelines for humane endpoints and sample size justification .

How can contradictory findings about this compound’s metabolic stability be resolved?

Advanced

Discrepancies in metabolic half-life data often stem from interspecies variability in cytochrome P450 (CYP) enzyme expression or differences in incubation conditions (e.g., liver microsomes vs. hepatocytes). Researchers should:

- Standardize assay parameters (substrate concentration, incubation time).

- Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways.

- Conduct cross-study meta-analyses with stratification by model systems and analytical techniques (e.g., UPLC vs. GC-MS) .

How does this compound’s receptor-binding affinity compare to newer progestins?

Advanced

Comparative studies require radioligand displacement assays (e.g., ³H-progesterone) using human PR isoforms expressed in HEK293 cells. Normalize results to receptor density (Bₘₐₓ) and report Kᵢ values. Recent data suggest this compound has lower PR-B selectivity than drospirenone but higher than chlormadinone acetate. Parallel molecular dynamics simulations can predict binding pocket interactions (e.g., hydrogen bonding at Gln725) to explain affinity differences .

Which analytical techniques are optimal for validating this compound purity in experimental batches?

Basic

Purity validation mandates orthogonal methods:

- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients; monitor λ=240 nm for conjugated dienes.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ m/z 413.12) and rule out chlorinated byproducts.

- Karl Fischer titration : Quantify residual solvents (e.g., acetone ≤0.5%). Stability-indicating assays under forced degradation (heat, light) are essential for regulatory compliance .

What computational models predict off-target interactions of this compound?

Advanced

Ligand-based pharmacophore screening and molecular docking (AutoDock Vina, Schrödinger Suite) against databases like ChEMBL or PDB can identify potential off-targets (e.g., glucocorticoid or androgen receptors). Validate predictions with functional assays (e.g., transactivation in AR/GR reporter cell lines). Cheminformatics tools (e.g., SwissADME) further predict absorption and toxicity risks, such as hERG channel inhibition .

How do structural modifications at C6 and C17 alter this compound’s pharmacokinetics?

Advanced

Structure-activity relationship (SAR) studies reveal that:

- C6 Chlorination : Enhances metabolic stability by reducing CYP2C9-mediated oxidation.

- C17 Acetylation : Increases lipophilicity, prolonging half-life but reducing aqueous solubility.

Modifications (e.g., replacing chlorine with fluorine) can be tested via in vitro CYP inhibition assays and PK studies in bile-duct cannulated models to assess biliary excretion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.